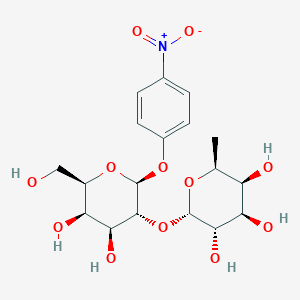

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Overview

Description

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(a-L-Fucopyranosyl)-a-D-galactopyranoside (Disaccharide H), a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is C18H25NO12, and its molecular weight is 447.39 .Chemical Reactions Analysis

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can be used in the assay of α-fucosidases which hydrolyze the glycosidic linkage Fuc α1-2Gal . The assay is based on the sequential action of α-fucosidase and an exogenously added exo-β-d-galactosidase to release the easily measurable p-nitrophenol moiety .Scientific Research Applications

Role in Cellular Recognition

This compound is a nitrophenyl derivative of 2-O-(a-L-Fucopyranosyl)-a-D-galactopyranoside (Disaccharide H), a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition . It can be used in research to study the mechanisms of cellular recognition and the factors that influence it.

Role in Intercellular Interactions

In addition to cellular recognition, this compound also plays a role in intercellular interactions . It can be used to study how cells communicate with each other and how these interactions influence various biological processes.

Use in Glycoconjugate Research

Glycoconjugates are molecules that consist of a carbohydrate and a non-carbohydrate substance. This compound, being a component of glycoconjugates, can be used in research to study the structure, function, and interactions of glycoconjugates .

Use in Biochemical Research

Given its complex structure, this compound can be used in biochemical research to study the properties of similar complex molecules and how they interact with other substances in the body .

Use in Pharmaceutical Research

This compound could potentially be used in pharmaceutical research, given its roles in cellular recognition and intercellular interactions. It could be used to develop drugs that target specific cells or enhance intercellular communication .

Use in Biotechnology

In biotechnology, this compound could be used to engineer cells or organisms with enhanced cellular recognition or intercellular communication capabilities .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, a derivative of disaccharide H, is the biologically important oligosaccharide component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to cellular recognition and intercellular interactions, given its role as a component of glycoconjugates . These pathways are crucial for various biological processes, including cell adhesion, cell signaling, and immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its role in cellular recognition and intercellary interactions, it could potentially influence a variety of cellular processes, from cell adhesion to immune response .

properties

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

CAS RN |

66347-27-1 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)